t-Butyl (2-chloro-5-iodophenoxy)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(2-chloro-5-iodophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClIO3/c1-12(2,3)17-11(15)7-16-10-6-8(14)4-5-9(10)13/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOIRHZYPLTCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=CC(=C1)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClIO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Halogenation in Molecular Interactions and Biological Recognition
Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular structure, is a powerful tool in modern chemistry. nih.govrug.nl This strategic incorporation of halogens can dramatically alter a molecule's physical, chemical, and biological properties. rug.nluni-muenchen.de One of the most profound impacts of halogenation is the modulation of intermolecular interactions. The introduction of a halogen atom can influence a molecule's size, shape, and electronic distribution, leading to altered van der Waals forces, dipole moments, and the capacity to form halogen bonds—a specific type of non-covalent interaction where a halogen atom acts as an electrophilic species. nih.gov
These modifications are of paramount importance in the field of biological recognition. The precise geometry and electronic properties of a molecule dictate its ability to bind to biological targets such as enzymes and receptors. By strategically placing halogen atoms, chemists can fine-tune these interactions to enhance binding affinity, selectivity, and ultimately, the biological activity of a compound. sigmaaldrich.comuochb.cz Furthermore, halogenation can improve a molecule's metabolic stability and lipophilicity, properties that are crucial for the development of effective therapeutic agents. sigmaaldrich.com
An Overview of Substituted Phenoxyacetate Scaffolds in Modern Synthetic Chemistry and Chemical Biology
The substituted phenoxyacetate (B1228835) scaffold is a privileged structure in the realms of synthetic chemistry and chemical biology. This framework, characterized by a phenyl ring linked to an acetic acid ester via an ether bond, serves as a versatile building block in the construction of more complex molecules. nih.govnih.gov In synthetic chemistry, the phenoxyacetate moiety can be readily prepared and subjected to a wide range of chemical transformations, making it an attractive starting point for the synthesis of diverse compound libraries. unime.it
From a chemical biology perspective, the phenoxyacetate scaffold is a common feature in a variety of biologically active molecules. For instance, certain herbicides are derived from phenoxyacetic acid. uni-muenchen.de The structural and electronic properties of the phenoxyacetate core can be systematically modified by introducing different substituents onto the phenyl ring, allowing for the exploration of structure-activity relationships (SAR). nih.govnih.gov This adaptability has made the phenoxyacetate scaffold a valuable tool in drug discovery and development, with derivatives being investigated for a wide range of therapeutic applications. nih.govnih.gov
The Role of T Butyl 2 Chloro 5 Iodophenoxy Acetate in Contemporary Academic Investigations
Strategic Synthetic Routes to this compound
The construction of the target molecule, this compound, hinges on the efficient assembly of its core components: the 2-chloro-5-iodophenol backbone and the tert-butyl acetate side chain. The primary synthetic strategy involves the esterification of 2-chloro-5-iodophenol with a suitable tert-butyl acetate precursor.
Advanced Esterification Approaches Utilizing tert-Butyl Chloroacetate
A key step in the synthesis is the formation of the ether and ester linkages. A common and direct method involves the reaction of 2-chloro-5-iodophenol with tert-butyl chloroacetate. sigmaaldrich.com This reaction, a variation of the Williamson ether synthesis, is typically carried out in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the tert-butyl chloroacetate, displacing the chloride ion and forming the desired ester.
The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions. Strong bases such as sodium hydride or potassium carbonate are often employed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. These conditions facilitate the formation of the phenoxide and provide a suitable medium for the substitution reaction to proceed.
While direct esterification of phenols with carboxylic acids is often challenging, the use of more reactive derivatives like acid chlorides or, in this case, an alpha-haloester, provides a more efficient route. google.comyoutube.com The reactivity of tert-butyl chloroacetate is a key factor in the success of this synthetic approach. sigmaaldrich.com
Table 1: Key Reagents in the Esterification of 2-chloro-5-iodophenol
| Reagent | Role |
| 2-Chloro-5-iodophenol | Starting material, provides the substituted aromatic core. sigmaaldrich.com |
| tert-Butyl chloroacetate | Reactant, provides the tert-butyl acetate side chain. sigmaaldrich.com |
| Base (e.g., K2CO3, NaH) | Catalyst, deprotonates the phenol to form the reactive phenoxide. |
| Solvent (e.g., DMF, Acetonitrile) | Reaction medium, facilitates the interaction of reactants. |
Regioselective Halogenation Techniques for Substituted Phenols
The synthesis of the crucial precursor, 2-chloro-5-iodophenol, requires precise control over the placement of the halogen substituents on the phenol ring. Starting from 2-chlorophenol, the introduction of an iodine atom at the 5-position is a key regioselective halogenation step. murdoch.edu.au
Direct iodination of phenols can often lead to a mixture of ortho and para substituted products. wikipedia.orgwikipedia.org To achieve the desired 5-iodo substitution on 2-chlorophenol, specific iodinating agents and reaction conditions are necessary. A common method involves electrophilic aromatic substitution using molecular iodine in the presence of an oxidizing agent or a Lewis acid catalyst. For instance, the use of iodine with silver salts like silver sulfate (Ag2SO4) or silver hexafluoroantimonate (AgSbF6) can promote regioselective iodination. nih.gov Another approach might involve using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of an acid catalyst. nih.gov
The directing effects of the existing chloro and hydroxyl groups on the phenol ring play a significant role in determining the position of the incoming iodo group. The hydroxyl group is a strong activating group and an ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director. In the case of 2-chlorophenol, the incoming electrophile is directed to the positions ortho and para to the hydroxyl group. The para position (C-4) and the other ortho position (C-6) are the most likely sites for substitution. To achieve substitution at the 5-position (meta to the hydroxyl group), a multi-step synthesis or specific catalysts that override the natural directing effects may be required. However, in the context of 2-chlorophenol, iodination is expected to favor the position para to the hydroxyl group, which is the 4-position, and the ortho position, which is the 6-position. The synthesis of 2-chloro-5-iodobenzoic acid, a related compound, has been achieved through the iodination of 2-chlorobenzoic acid, suggesting that direct iodination at the 5-position is feasible under specific conditions. chemicalbook.com
Table 2: Comparison of Iodination Methods for Phenols
| Iodinating Agent | Conditions | Selectivity |
| I2 | Aqueous solution, pH 5 | Mixture of mono-, di-, and triiodophenols. dtu.dk |
| I2 / Silver Salts (e.g., Ag2SO4) | Dichloromethane | Can offer regioselectivity depending on the substrate. nih.gov |
| N-Iodosuccinimide (NIS) / Acid | Various solvents | Common method for electrophilic iodination. nih.gov |
| Iodic Acid (HIO3) / I2 | Aqueous solution | Used for the synthesis of triiodophenols. google.com |
Nucleophilic Aromatic Substitution (SNAr) in Aryl Ether and Ester Formation
The formation of the ether linkage in this compound can be understood through the principles of nucleophilic aromatic substitution (SNAr). pressbooks.pub In this reaction, the phenoxide ion, generated by the deprotonation of 2-chloro-5-iodophenol, acts as the nucleophile. masterorganicchemistry.com It attacks the carbon atom of tert-butyl chloroacetate that is bonded to the chlorine atom.
For a successful SNAr reaction, the aromatic ring is typically activated by electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com In the case of the esterification to form the target molecule, the reaction is not a classic SNAr on an aromatic ring, but rather a nucleophilic substitution on an alkyl halide (tert-butyl chloroacetate). However, the principles of nucleophilicity and leaving group ability are still central. The phenoxide is a potent nucleophile, and the chloride is a good leaving group, facilitating the reaction.
The SNAr mechanism generally proceeds in two steps: nucleophilic attack to form a resonance-stabilized intermediate (a Meisenheimer complex in the case of aromatic ring substitution), followed by the departure of the leaving group to restore aromaticity. pressbooks.pubyoutube.com While the formation of this compound from 2-chloro-5-iodophenol and tert-butyl chloroacetate is more accurately described as a Williamson ether synthesis, the underlying principles of nucleophilic attack and substitution are shared with SNAr reactions. acs.orgnih.govresearchgate.net
Transition Metal-Catalyzed Coupling Reactions in Aryl Halide Functionalization (e.g., Suzuki-Miyaura Coupling)
The presence of an iodo group on the aromatic ring of this compound opens up possibilities for further functionalization through transition metal-catalyzed cross-coupling reactions. rsc.orgrsc.orgresearchgate.net The Suzuki-Miyaura coupling, a powerful carbon-carbon bond-forming reaction, is particularly relevant. nih.govnih.gov
This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netacs.org The aryl iodide in the target molecule is an excellent substrate for such reactions, allowing for the introduction of a wide variety of substituents at the 5-position of the phenoxy ring. nih.gov
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, the iodinated phenoxyacetate) to form a palladium(II) intermediate. libretexts.org
Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex. libretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond. libretexts.org
This methodology provides a versatile tool for creating a library of derivatives of this compound with diverse functionalities, which could be valuable for various research applications.
Elucidation of Reaction Mechanisms in the Synthesis of Aryl Ethers and Esters
A deep understanding of the reaction mechanisms is paramount for optimizing synthetic routes and controlling product outcomes. The formation of the ester bond in this compound is a critical transformation that warrants a detailed mechanistic investigation.
Mechanistic Investigations of Ester Bond Formation
The esterification of a phenol with an alkyl halide, such as the reaction between 2-chloro-5-iodophenol and tert-butyl chloroacetate, proceeds through a nucleophilic substitution mechanism. operachem.com The generally accepted pathway involves the following steps:
Deprotonation: A base removes the acidic proton from the hydroxyl group of the phenol, generating a phenoxide anion. This anion is a much stronger nucleophile than the neutral phenol.
Nucleophilic Attack: The nucleophilic phenoxide attacks the electrophilic carbon atom of the tert-butyl chloroacetate that is bonded to the chlorine. This is an SN2-type reaction where the phenoxide acts as the nucleophile and the chloride acts as the leaving group. operachem.com
Displacement: The carbon-chlorine bond breaks, and the chloride ion is displaced, resulting in the formation of the new carbon-oxygen bond and yielding the final ester product.
This mechanism is analogous to the well-known Williamson ether synthesis. The rate of the reaction is dependent on the concentration of both the phenoxide and the alkyl halide.
Alternatively, under acidic conditions, the esterification of a carboxylic acid with an alcohol follows the Fischer esterification mechanism. byjus.commasterorganicchemistry.com This involves the protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. youtube.comnumberanalytics.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. youtube.comnumberanalytics.com However, for the synthesis of this compound from 2-chloro-5-iodophenol and tert-butyl chloroacetate, the base-mediated nucleophilic substitution pathway is the operative mechanism.
Understanding Halogenation Reaction Pathways
The synthesis of this compound typically begins with a precursor molecule, 2-chlorophenoxyacetic acid. The introduction of an iodine atom at the 5-position of the phenyl ring is a critical step that is achieved through electrophilic aromatic substitution. A common method for this iodination involves the use of iodine in the presence of an oxidizing agent.
A well-established procedure for the synthesis of the closely related 2-chloro-5-iodobenzoic acid involves the use of iodine and ammonium persulfate in acetic acid, with sulfuric acid as a catalyst. chemicalbook.com This method can be adapted for the iodination of 2-chlorophenoxyacetic acid. The reaction proceeds through the in-situ generation of a more electrophilic iodine species, which then attacks the electron-rich phenyl ring. The directing effects of the chloro and phenoxyacetate groups guide the incoming iodine to the 5-position.
The reaction conditions, including temperature and the choice of oxidizing agent, are crucial for achieving high selectivity and yield. Below is a table summarizing a typical set of reaction parameters for the iodination of a 2-chlorophenoxyacetic acid derivative.
| Parameter | Condition |
| Substrate | 2-chlorophenoxyacetic acid |
| Reagents | Iodine, Ammonium Persulfate |
| Solvent | Acetic Acid |
| Catalyst | Concentrated Sulfuric Acid |
| Temperature | < 60°C |
| Work-up | Filtration and washing with water |
Following the successful iodination of the aromatic ring, the final step in the synthesis of the title compound is the esterification of the resulting (2-chloro-5-iodophenoxy)acetic acid with tert-butanol. This transformation is typically carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The bulky nature of the tert-butyl group can present steric hindrance, sometimes necessitating longer reaction times or the use of more reactive tert-butanol derivatives.
Systematic Derivatization and Analog Synthesis from the this compound Core
The this compound core structure serves as a versatile scaffold for the synthesis of a wide range of analogs. These derivatives are often explored in the context of developing new biologically active molecules, such as herbicides and pharmaceuticals. nih.govnih.gov
The t-butyl ester of this compound can be readily modified to explore the impact of different ester groups on the molecule's properties. This is a common strategy in medicinal chemistry and agrochemical research to fine-tune factors like solubility, bioavailability, and metabolic stability. medcraveonline.commedcraveonline.com
The t-butyl group can be cleaved under acidic conditions to yield the parent carboxylic acid, (2-chloro-5-iodophenoxy)acetic acid. This acid can then be re-esterified with a variety of alcohols using standard esterification methods such as Fischer-Speier esterification or by converting the carboxylic acid to a more reactive species like an acid chloride or using coupling reagents. acs.org
A summary of potential ester modifications is presented in the table below:
| Original Ester | Reagents for Cleavage | Intermediate | Reagents for New Ester | Example New Esters |
| t-Butyl | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Carboxylic Acid | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Methyl (2-chloro-5-iodophenoxy)acetate, Ethyl (2-chloro-5-iodophenoxy)acetate |
| t-Butyl | Formic Acid | Carboxylic Acid | Alcohol, DCC/DMAP | Various alkyl and aryl esters |
These modifications allow researchers to systematically probe the structure-activity relationships of the molecule. nih.govmedcraveonline.com
The halogenated phenyl ring of this compound offers multiple sites for further chemical modification, enabling the synthesis of a diverse library of analogs. The presence of two different halogens, chlorine and iodine, allows for selective reactions based on their differing reactivities.
The iodine atom is particularly susceptible to a variety of transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki, Sonogashira, and Heck couplings can be employed to introduce new carbon-carbon bonds at the 5-position. These reactions are powerful tools for creating analogs with extended aromatic systems or various functional groups.
The following table illustrates some potential cross-coupling reactions on the iodinated position:
| Reaction Type | Coupling Partner | Catalyst System | Potential New Substituent |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Substituted or unsubstituted aryl group |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl group |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Alkenyl group |
These transformations significantly expand the chemical space accessible from the this compound core, providing a rich source of novel compounds for further investigation.
Application of Green Chemistry Principles in the Preparation of this compound and Its Analogs
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact and enhance safety. researchgate.net The preparation of this compound and its derivatives can benefit from the application of these principles at various stages.
In the halogenation step, the use of hazardous reagents can be minimized. For instance, exploring alternative, less toxic oxidizing agents for the iodination reaction is a key area of research. Furthermore, the use of greener solvents, such as water or super-critical carbon dioxide, where feasible, can significantly reduce the environmental footprint of the synthesis.
The development of catalytic methods for both the halogenation and esterification steps is another important aspect of green chemistry. Catalytic processes, as opposed to stoichiometric ones, reduce waste and often proceed under milder conditions. For example, the use of solid acid catalysts for the esterification reaction can simplify purification and allow for catalyst recycling.
The following table summarizes some green chemistry considerations for the synthesis of this compound and its analogs:
| Synthetic Step | Traditional Method | Green Chemistry Approach |
| Halogenation | Use of stoichiometric strong oxidizing agents in organic solvents. | Catalytic oxidation, use of greener solvents like water. |
| Esterification | Use of stoichiometric strong acid catalysts. | Use of recyclable solid acid catalysts, enzymatic esterification. medcraveonline.com |
| Derivatization | Multi-step procedures with isolation of intermediates. | One-pot reactions, tandem catalysis to improve atom economy. |
By embracing these green chemistry principles, the synthesis of this compound and its diverse family of analogs can be made more sustainable and environmentally responsible.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Features
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide a complete picture of its covalent framework and spatial arrangement.
In-depth Analysis of Proton and Carbon-13 Chemical Shifts and Coupling Patterns
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the acetate group, and the protons of the tert-butyl group.
Aromatic Region: The three protons on the substituted benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets, depending on the coupling constants between them. The proton ortho to the iodine atom is expected to be the most downfield-shifted due to the deshielding effect of the halogen. The proton between the chlorine and the ether linkage will also be significantly shifted downfield.
Methylene Protons: The two protons of the -O-CH₂-C(O)- group will appear as a singlet, as there are no adjacent protons to cause splitting. This signal is typically found in the range of 4.5-5.0 ppm.
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, typically around 1.5 ppm, due to the magnetic equivalence of these protons.
Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the iodine atom will be significantly shifted upfield due to the heavy atom effect, while the carbon attached to the chlorine atom will be deshielded. The carbon atom of the ether linkage will also show a characteristic downfield shift.
Carbonyl Carbon: The carbonyl carbon of the ester group is expected to resonate at a significantly downfield chemical shift, typically in the range of 165-175 ppm.
Methylene Carbon: The carbon of the -O-CH₂- group will appear in the region of 60-70 ppm.
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will have a chemical shift around 80-85 ppm, while the three equivalent methyl carbons will produce a single signal at approximately 28 ppm.
Predicted ¹H and ¹³C NMR Data (Note: The following data are predicted based on standard chemical shift values and substituent effects, as experimental data for this specific compound is not readily available in public literature.)
¹H NMR (in CDCl₃)| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.7 | d | 1H | Ar-H |
| ~7.2 | dd | 1H | Ar-H |
| ~6.8 | d | 1H | Ar-H |
| ~4.6 | s | 2H | O-CH₂-C(O) |
| ~1.5 | s | 9H | C(CH₃)₃ |
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~168 | C=O |
| ~155 | C-O (aromatic) |
| ~140 | C-I |
| ~135 | C-Cl |
| ~125 | Ar-CH |
| ~120 | Ar-CH |
| ~115 | Ar-CH |
| ~82 | O-C(CH₃)₃ |
| ~66 | O-CH₂ |
Stereochemical Assignment and Conformational Analysis via Multi-dimensional NMR Techniques
While this compound is not chiral and therefore does not have stereoisomers, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals, especially in the complex aromatic region.
COSY: Would reveal the coupling relationships between the aromatic protons, helping to definitively assign their positions on the ring.
HSQC: Would correlate each proton signal with its directly attached carbon atom.
HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the connectivity of the entire molecule.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₂H₁₄ClIO₃), the expected monoisotopic mass would be approximately 367.9676 g/mol . nih.gov HRMS would also reveal the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).
The fragmentation pattern observed in the mass spectrum provides further structural information. Key fragmentation pathways for this molecule would likely involve:
Loss of the tert-butyl group (-57 Da) to form a prominent ion.
Cleavage of the ester group.
Fission of the ether bond.
Loss of the halogen atoms.
X-ray Crystallography for Unambiguous Solid-State Structural Confirmation and Intermolecular Interactions
Should this compound be a crystalline solid, X-ray crystallography would offer the most definitive structural proof. This technique provides precise atomic coordinates, bond lengths, and bond angles in the solid state. Furthermore, it would reveal details about the crystal packing and any intermolecular interactions, such as halogen bonding or dipole-dipole interactions, which influence the physical properties of the compound. As of now, no public crystallographic data for this specific compound has been reported.
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water, would be suitable. A UV detector would be effective for detection due to the aromatic ring in the molecule. This technique would also be capable of separating and quantifying any potential isomeric impurities that may have formed during synthesis.
Applications As Advanced Research Probes and Versatile Synthetic Intermediates
Development of t-Butyl (2-chloro-5-iodophenoxy)acetate as a Chemical Probe for Fundamental Mechanistic Studies
While direct studies detailing the use of this compound as a chemical probe for fundamental mechanistic studies are not extensively documented in publicly available literature, the structural characteristics of the molecule suggest its potential in this arena. The presence of chloro and iodo substituents on the phenyl ring offers distinct electronic and steric properties that can be exploited to probe reaction mechanisms. For instance, the differing reactivity of the C-Cl and C-I bonds in cross-coupling reactions could provide insights into the oxidative addition step at a metal center.
Furthermore, the phenoxyacetic acid scaffold is a well-established pharmacophore in medicinal chemistry. The introduction of specific halogen atoms allows for the systematic investigation of structure-activity relationships (SAR) in biological systems. By observing how the substitution pattern affects binding affinity or biological activity, researchers can gain a deeper understanding of the molecular interactions at play.
Utility of the Compound as a Key Synthetic Intermediate in the Construction of More Complex Biologically Active Molecules
The true value of this compound is most evident in its role as a versatile synthetic intermediate. The phenoxyacetic acid core is a common structural motif in a wide array of biologically active compounds, including herbicides, fungicides, and pharmaceuticals. The specific substitution pattern of this compound provides multiple reactive handles for further chemical modification, making it a valuable building block for more complex molecules.
The chloro and iodo groups can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, alkynyl, and amino groups, respectively. The t-butyl ester serves as a protecting group for the carboxylic acid functionality, which can be readily deprotected under acidic conditions to reveal the free acid for subsequent amide bond formation or other transformations.
Phenoxyacetic acid derivatives have been investigated for a range of therapeutic applications, including their potential as selective COX-2 inhibitors for the treatment of inflammation. nih.govmdpi.com Research in this area has demonstrated that the nature and position of substituents on the phenoxy ring are critical for both potency and selectivity. While specific examples detailing the direct use of this compound in the synthesis of named, complex biologically active molecules are not readily found in the literature, its potential as a precursor for such molecules is clear based on the established synthetic utility of related phenoxyacetic acid derivatives. nih.govjetir.orgresearchgate.net
Potential for Catalytic Roles or as a Ligand Scaffold in Organocatalysis or Transition Metal Catalysis
The phenoxyacetic acid framework, and specifically its derivatives, holds potential for applications in catalysis, either as a catalyst itself or as a ligand for a metal center. The oxygen atom of the phenoxy group and the carbonyl oxygen of the acetate moiety can act as Lewis basic sites, capable of coordinating to metal ions.
In the realm of transition metal catalysis, phenoxy-imine and related ligands have been extensively studied for their ability to support a variety of catalytic transformations, including olefin polymerization. researchgate.net The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the metal complex. The substituents on the phenoxy ring of this compound could be strategically modified to tune the electronic environment of a coordinated metal center, thereby influencing its catalytic performance. The effect of ligand substitution on catalytic activity is a well-established principle in catalyst design. semanticscholar.org
While there are no specific reports on the catalytic applications of this compound, the broader class of phenoxy-containing ligands has been shown to be effective in various catalytic systems. For example, copper complexes with redox-active phenolate ligands have been employed in the catalytic oxidation of alcohols. d-nb.info The design of novel redox-active ligands based on N-heterocyclic carbenes incorporating phenolate moieties has also been explored for transfer hydrogenation reactions. nih.gov These examples highlight the potential for phenoxy-based structures to serve as effective ligand scaffolds in catalysis.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for t-butyl (2-chloro-5-iodophenoxy)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves esterification of 2-chloro-5-iodophenol with a tert-butyl acetoxy group. Key steps include:
- Protection of the phenolic hydroxyl group using tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) .
- Halogenation optimization : Iodination at the 5-position may require electrophilic substitution using I₂/HNO₃ or KI/Oxone in acidic media .
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the tert-butyl group (δ 1.4 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm) .
- FT-IR : Verify ester carbonyl (C=O stretch at ~1740 cm⁻¹) and C-I/C-Cl bonds (500–600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ should align with the molecular formula C₁₂H₁₃ClIO₃ (calc. 397.94 g/mol) .
Q. What are the stability considerations for this compound under storage and experimental conditions?
- Methodological Answer :
- Storage : Store at –20°C in airtight, amber vials to prevent hydrolysis of the ester group or iodine sublimation .
- Light Sensitivity : UV exposure may degrade the aromatic iodide; use light-protected glassware .
- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model the electronic effects of the iodine substituent on Suzuki-Miyaura coupling. The C-I bond’s low activation energy (~25 kcal/mol) suggests facile oxidative addition .
- Solvent Effects : COSMO-RS simulations predict solubility in DMSO or THF, critical for catalytic systems .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NOESY (for spatial proximity) with 2D HSQC (C-H correlation) to distinguish regioisomers .
- X-ray Crystallography : Resolve ambiguous NMR assignments by determining the crystal structure .
Q. What strategies mitigate side reactions during iodination of the phenolic precursor?
- Methodological Answer :
- Directed Ortho-Metalation : Use a directing group (e.g., –OMe) to control iodination regioselectivity, then remove it post-reaction .
- Low-Temperature Halogen Exchange : Replace Cl with I via Ullmann-type coupling using CuI/1,10-phenanthroline at 80°C .
Key Research Gaps
- Mechanistic Studies : Lack of in-situ kinetic data for iodination steps.
- Ecotoxicity : No published data on environmental fate; OECD 301D biodegradation assays are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
